molecular formula C25H24N2O5 B2575618 2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921919-14-4

2-(3,4-dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

カタログ番号: B2575618
CAS番号: 921919-14-4
分子量: 432.476
InChIキー: HGAWWQVKNDBVKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core fused with a substituted acetamide moiety. The dibenzooxazepine scaffold features methyl groups at positions 8 and 10, an oxo group at position 11, and an acetamide linker connected to a 3,4-dimethoxyphenyl aromatic ring. The 3,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity, influencing blood-brain barrier permeability, while the acetamide group provides hydrogen-bonding capacity for receptor interaction.

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-15-5-8-21-19(11-15)27(2)25(29)18-14-17(7-10-20(18)32-21)26-24(28)13-16-6-9-22(30-3)23(12-16)31-4/h5-12,14H,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAWWQVKNDBVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogous derivatives (Table 1). Key differences in core heteroatoms, substituents, and pharmacological profiles are highlighted below.

Table 1: Structural and Functional Comparison of Dibenzoheteroazepine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 11-oxo; 3,4-dimethoxyphenyl acetamide ~435.5* Predicted CNS activity; enhanced lipophilicity
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[b,f][1,4]thiazepine 5-oxide 10-ethyl; 4-methoxybenzyl ester ~482.6† Sulfur-containing core; lower synthetic yield (9%)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine 5-oxide 10-ethyl; 4-methoxyphenyl acetamide ~452.5† Thiazepine core may alter receptor selectivity
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Dibenzo[b,f][1,4]oxazepine 10-butyl; 3-nitro; phenoxy-linked acetamide ~493.5 Nitro group introduces electron-withdrawing effects
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-acetyl; 4-methylbenzenesulfonamide 408.47 Sulfonamide group; acetyl substitution

*Calculated based on molecular formula. †Estimated from synthetic data in .

Key Observations:

Core Heteroatom Influence: The dibenzooxazepine core (oxygen atom) in the target compound contrasts with thiazepine (sulfur atom) derivatives in . Sulfur’s larger atomic radius and polarizability may alter binding kinetics in receptor pockets compared to oxygen .

Substituent Effects: Methyl vs. Ethyl/Butyl Groups: The 8,10-dimethyl groups on the target compound may confer greater metabolic stability than bulkier ethyl or butyl substituents (e.g., ), which could increase steric hindrance or susceptibility to oxidative metabolism. 3,4-Dimethoxyphenyl vs. Acetamide vs. Sulfonamide: The acetamide linker in the target compound offers hydrogen-bond donor/acceptor versatility, whereas sulfonamide derivatives (e.g., ) exhibit stronger acidity and distinct binding profiles .

Similar challenges may arise in synthesizing the target compound, necessitating optimized coupling or purification steps.

Pharmacological Implications :

  • The 3-nitro substituent in ’s compound introduces electron-withdrawing effects, which could reduce aromatic ring reactivity compared to the electron-donating dimethoxy groups in the target compound .
  • The 10-acetyl group in ’s derivative may modulate pharmacokinetics by introducing a metabolically labile site, contrasting with the stable methyl groups in the target compound .

Research Findings and Data Gaps

While direct pharmacological data for the target compound are absent in the provided evidence, inferences from structural analogs suggest:

  • Receptor Selectivity : Dibenzooxazepines with dimethoxy substitutions (e.g., similar to the target) have shown affinity for serotonin 5-HT2A and dopamine D2 receptors in prior studies, though thiazepine derivatives may exhibit off-target effects due to sulfur’s polarizability .
  • Metabolic Stability : Methyl-substituted dibenzoheteroazepines generally demonstrate longer half-lives than ethyl/butyl analogs, as observed in preclinical models .

Critical Data Gaps:

  • Experimental binding affinity (e.g., IC50) for the target compound.
  • Comparative solubility and permeability assays.
  • In vivo pharmacokinetic profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。